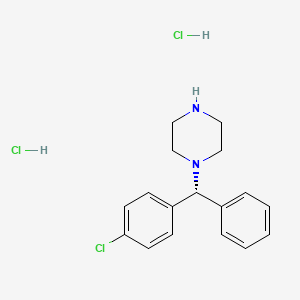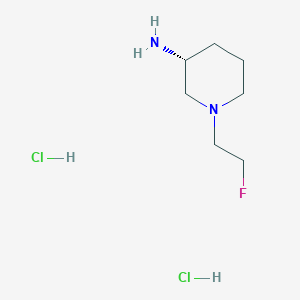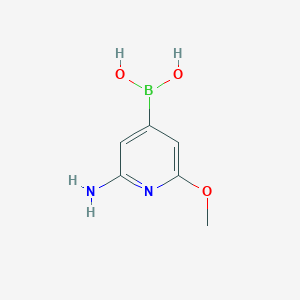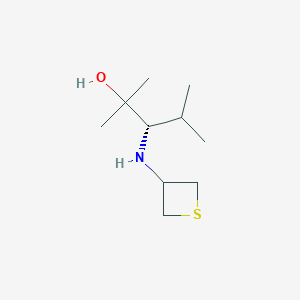
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol is a chiral compound with a unique structure that includes a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol typically involves the reaction of a suitable precursor with a thietane derivative under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a thietane derivative.
Reductive amination: This method involves the reaction of a ketone or aldehyde with a thietane derivative in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The thietane ring and the chiral center play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol: This compound has a similar structure but differs in the position of the methyl group.
1-(Thietan-3-ylamino)pentan-2-ol: This compound lacks the additional methyl groups present in (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol.
Uniqueness
This compound is unique due to its specific chiral center and the presence of the thietane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
(3S)-2,4-dimethyl-3-(thietan-3-ylamino)pentan-2-ol |
InChI |
InChI=1S/C10H21NOS/c1-7(2)9(10(3,4)12)11-8-5-13-6-8/h7-9,11-12H,5-6H2,1-4H3/t9-/m0/s1 |
InChI Key |
CZRVCDKGJQCCBW-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(C)(C)O)NC1CSC1 |
Canonical SMILES |
CC(C)C(C(C)(C)O)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


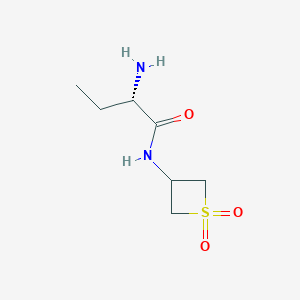
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

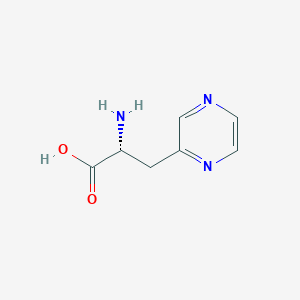

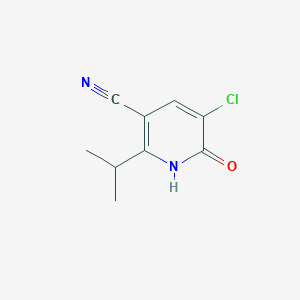

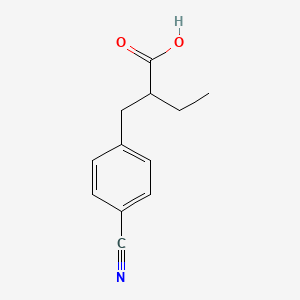
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)
![6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide](/img/structure/B15230289.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
